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Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042

An In-depth Technical Guide to Potential Research Areas for 2-Amino-4,6-dibromobenzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid, a key
scaffold in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid,
and two bromine atoms on the aromatic ring, presents a versatile platform for synthetic
diversification and the development of novel bioactive molecules. The presence of bromine
atoms, known for their ability to modulate pharmacokinetic and pharmacodynamic properties,
makes this compound a compelling starting point for drug discovery programs.[3][4]
Furthermore, its classification by suppliers as a "Protein Degrader Building Block™" points
towards its potential in cutting-edge therapeutic modalities.[5]

This technical guide outlines promising areas of research for 2-Amino-4,6-dibromobenzoic
acid, providing structured data, detailed experimental protocols, and workflow visualizations to
facilitate its exploration in synthetic and medicinal chemistry.

Physicochemical Properties

The key properties of 2-Amino-4,6-dibromobenzoic acid are summarized below.
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Property Value Reference
CAS Number 81190-68-3 [5][6]
Molecular Formula C7HsBr2NO:2 [5]61[7]
Molecular Weight 294.93 g/mol [5][6]
Colorless to light yellow crystal
Appearance , [7]
or solid
Melting Point ~155-157 °C [7]

Soluble in alcohols, ethers,
Solubility dichloromethane; slightly [7]

soluble in water

Research Area 1: Synthesis of Novel Heterocyclic
Scaffolds

Anthranilic acid and its derivatives are well-established precursors for the synthesis of
quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological
activities, including anticancer and antibacterial properties.[8][9][10] The dibromo-substitution
on the 2-aminobenzoic acid core can significantly influence the electronic and steric properties
of the resulting quinazolinone derivatives, potentially leading to enhanced potency or novel
mechanisms of action.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-
methyl-4(3H)-quinazolinone

This protocol outlines a common two-step, one-pot procedure for synthesizing quinazolinones
from anthranilic acid derivatives.

Materials:
e 2-Amino-4,6-dibromobenzoic acid

e Acetic anhydride
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e Ammonia solution (or ammonium acetate)

» Toluene (or other suitable high-boiling solvent)

o Standard laboratory glassware and heating apparatus
Procedure:

e Benzoxazinone Formation: In a round-bottom flask, suspend 2-Amino-4,6-dibromobenzoic
acid (1 equivalent) in acetic anhydride (3-5 equivalents).

o Heat the mixture under reflux for 2-3 hours. The solid should dissolve, and the reaction can
be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting
material.

e Amination and Cyclization: Cool the reaction mixture to room temperature. Carefully add an
excess of agueous ammonia solution (or ammonium acetate, 2-3 equivalents) to the flask.

» Heat the mixture again to reflux for 4-6 hours to facilitate the ring-opening of the intermediate
benzoxazinone and subsequent cyclization to the quinazolinone.

o Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the
solid by vacuum filtration.

o Wash the crude product with cold water and then a small amount of cold ethanol to remove
impurities.

e The product can be further purified by recrystallization from a suitable solvent like ethanol or
acetic acid.

Visualization: Synthetic Workflow
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Step 1: Benzoxazinone Formation

2-Amino-4,6-dibromobenzoic Acid
+ Acetic Anhydride

Reflux (2-3h)

'

Intermediate:
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

Step 2: Quinazo&none Formation

Add NHs Solution
+ Reflux (4-6h)

)

Final Product:
6,8-Dibromo-2-methyl-4(3H)-quinazolinone

Purif*ation
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'

Recrystallization

!

Purified Product
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Caption: General workflow for the synthesis of a dibrominated quinazolinone.
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Research Area 2: Development of Novel Anticancer
Agents

Derivatives of aminobenzoic acids and their heterocyclic products are actively researched for
their antitumor properties.[11][12][13] Studies have shown that electron-withdrawing
substituents, such as bromine, can enhance the antiproliferative activity of certain scaffolds.[14]
The bromine atoms on 2-Amino-4,6-dibromobenzoic acid can serve two purposes: 1)
enhancing intrinsic activity and 2) acting as synthetic handles for further diversification via
cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules.

Quantitative Data: Anticancer Activity of Related
Compounds

The following table summarizes the reported in vitro activity of various aminobenzoic acid and
quinazolinone derivatives against cancer cell lines, providing a benchmark for potential studies.

Compound Target/Mechan .
) Cell Line ICs0 (UM) Reference

Class ism
Acrylamide-
PABA Hybrid Tubulin Inhibition ~ MCF-7 (Breast) 19.92 [14]
(dibromo)
Acrylamide-
PABA Hybrid Tubulin Inhibition ~ MCF-7 (Breast) 2.99 [14]
(fluoro)
Quinazolinone ALK/PI3SK/AKT

o o A549 (Lung) 0.44 [9]
Derivative (45) Inhibition
Quinazolinone Aurora A Kinase

o o A549 (Lung) 8.27 [9]
Derivative (16h) Inhibition
PABA
Benzamide Not specified Not specified 4.53 [12]
Derivative
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Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound
on cancer cell lines.

Materials:

e Cancer cell line of interest (e.g., A549, MCF-7)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e 2-Amino-4,6-dibromobenzoic acid derivatives dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., acidified isopropanol)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 pL of the compound-containing
medium. Include vehicle control (DMSO) and untreated control wells.

e Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add 100 pL of solubilization buffer to each well to dissolve the formazan
crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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¢ Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration that inhibits 50% of cell growth).

Visualization: Potential Signaling Pathway for
Investigation
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(Derivative of
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Caption: The ALK/PI3K/AKT signaling pathway, a potential target for novel anticancer agents.
[°]
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Research Area 3: Exploration of Antimicrobial
Properties

Halogenated organic compounds are a rich source of antimicrobial agents, with many
demonstrating potent activity against drug-resistant pathogens.[3][15] The presence of two
bromine atoms on the 2-Amino-4,6-dibromobenzoic acid scaffold suggests a high potential
for antibacterial and/or antifungal activity. Derivatives can be synthesized and screened against
a panel of clinically relevant microbes.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a
compound that inhibits visible microbial growth.

Materials:

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

96-well microtiter plates

Test compound stock solution in DMSO

Positive control antibiotic (e.g., Norfloxacin)[16]

Bacterial inoculum standardized to ~5 x 10> CFU/mL

Procedure:

e Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound
in broth, typically ranging from 256 pg/mL to 0.5 pg/mL.

¢ Inoculation: Add the standardized microbial inoculum to each well.
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» Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a
positive control antibiotic.

e Incubation: Incubate the plates at 37°C for 18-24 hours.

e Reading Results: The MIC is the lowest concentration of the compound at which there is no
visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Screening Workflow
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Caption: A logical workflow for the synthesis and screening of novel antimicrobial agents.

Research Area 4: Application in Peptidomimetics
and Protein Degraders

The incorporation of unnatural amino acids is a powerful strategy to enhance the properties of
peptides, leading to increased stability and conformational rigidity.[17] 2-Amino-4,6-
dibromobenzoic acid can be used as a unique building block in peptide synthesis. Its bromine
atoms provide reactive sites for post-synthetic modifications, such as palladium-catalyzed
cross-coupling, enabling the creation of diverse peptide libraries.[17] This is particularly
relevant for constructing Proteolysis-targeting chimeras (PROTACS), where this molecule could
serve as a halogenated scaffold or linker.

Experimental Protocol: Incorporation via Solid-Phase
Peptide Synthesis (SPPS)
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This protocol outlines the incorporation of the title compound into a peptide chain using Fmoc
chemistry.

Materials:

Fmoc-protected 2-Amino-4,6-dibromobenzoic acid (requires custom synthesis)

e Rink Amide resin (or other suitable solid support)

o Standard Fmoc-protected amino acids

e Coupling reagents (e.g., HBTU, HOBt)

e Base (e.g., DIPEA)

o Deprotection solution (e.g., 20% piperidine in DMF)

o Cleavage cocktail (e.g., TFA/TIS/water)

e Solvents: DMF, DCM

Procedure:

Resin Preparation: Swell the resin in DMF.

o Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid)
using 20% piperidine in DMF.

o Activation: In a separate vessel, pre-activate Fmoc-protected 2-Amino-4,6-dibromobenzoic
acid (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

o Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
Monitor coupling completion with a Kaiser test.

e Capping (Optional): To block any unreacted amines, treat the resin with acetic anhydride.

« |teration: Repeat the deprotection and coupling steps for subsequent amino acids in the
sequence.
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o Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it
with the cleavage cocktail to release the peptide from the resin and remove side-chain
protecting groups.

» Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase
HPLC.

Visualization: Concept as a PROTAC Building Block
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Caption: Conceptual use of 2-Amino-4,6-dibromobenzoic acid as a core linker in a PROTAC.

Summary and Future Outlook

2-Amino-4,6-dibromobenzoic acid is a highly functionalized and versatile chemical scaffold
with significant, largely untapped potential in several areas of chemical and biomedical
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research. Its utility as a precursor for bioactive heterocycles, a core for novel anticancer and
antimicrobial agents, and a unique building block for peptidomimetics and protein degraders
makes it a compound of high interest. The strategic presence of multiple reactive sites—the
amine, the carboxylic acid, and two bromine atoms—provides researchers with a rich platform
for generating molecular diversity and exploring new therapeutic avenues. Future research
should focus on systematically exploring these areas to unlock the full potential of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. ijpsjournal.com [ijpsjournal.com]

3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]
e 5. calpaclab.com [calpaclab.com]

e 6. 2-Amino-4,6-dibromobenzoic acid | C7TH5Br2NO2 | CID 12868557 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 7. chembk.com [chembk.com]
o 8. researchgate.net [researchgate.net]

e 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzol[d]thiazol-5-yl) quinazolin-4(3H)-one
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

e 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications -
PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b113042?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/16/12/1660
https://www.ijpsjournal.com/article/Pharmaceutical+Chemistry+Of+Anthranilic+Acid+Derivatives+A+Brief+Review
https://pubmed.ncbi.nlm.nih.gov/37845080/
https://pubmed.ncbi.nlm.nih.gov/37845080/
https://www.researchgate.net/publication/374764237_Halogenated_Antimicrobial_Agents_to_Combat_Drug-Resistant_Pathogens
https://www.calpaclab.com/2-amino-4-6-dibromobenzoic-acid-min-98-100-mg/ala-a195154-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/12868557
https://pubchem.ncbi.nlm.nih.gov/compound/12868557
https://chembk.com/en/chem/2-Amino-4,6-dibromobenzoic%20acid
https://www.researchgate.net/figure/Synthesis-of-quinazolin-43H-one-from-2-aminobenzoic-acid_fig1_339056510
https://pmc.ncbi.nlm.nih.gov/articles/PMC11840607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11840607/
https://www.researchgate.net/figure/Synthesis-of-quinazolin-43H-one-from-2-aminobenzoic-acid_fig3_341763696
https://ri.conicet.gov.ar/bitstream/handle/11336/224340/CONICET_Digital_Nro.3b18de1f-95ec-4796-9da8-3576f29a2a5c_E.pdf?sequence=5&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604881/
https://www.researchgate.net/figure/Synthetic-routes-of-p-aminobenzoic-acid-derivatives-having-anticancer-activities-adapted_fig8_374404374
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. Design, synthesis and cytotoxic research of a novel antitumor model based on
acrylamide—PABA analogs via -tubulin inhibition - RSC Advances (RSC Publishing)
DOI:10.1039/D5RA02384J [pubs.rsc.org]

o 15. Potent antibacterial activity of halogenated compounds against antibiotic-resistant
bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

e 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid
derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Potential research areas for 2-Amino-4,6-
dibromobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113042#potential-research-areas-for-2-amino-4-6-
dibromobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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